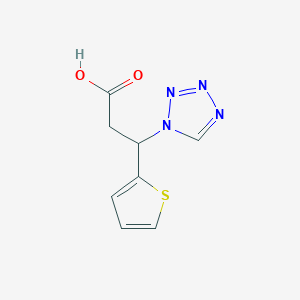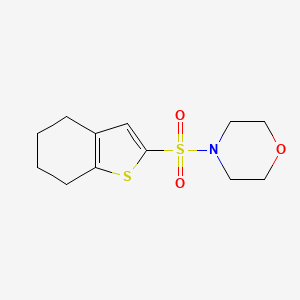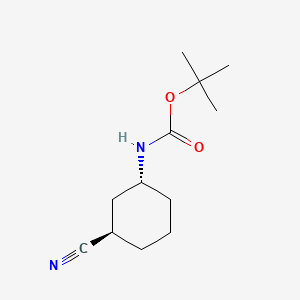
3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid is a useful research compound. Its molecular formula is C8H8N4O2S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:血管紧张素II受体阻滞剂
四唑类化合物,例如所讨论的化合物,常被用作医药中的血管紧张素II受体阻滞剂(ARB)。它们因具有类似的酸解离常数而模拟羧酸基团,并在生理 pH 值下被去质子化,这使得它们在像洛沙坦和坎地沙坦这样的 ARB 中有效 .
抗菌和抗真菌剂
四唑环由于其脂溶性,可以增强药物分子穿过细胞膜的渗透性。该特性被利用于抗菌和抗真菌剂的设计中,其中四唑部分在药物到达其靶标的能力中发挥着至关重要的作用 .
抗炎和止痛药物
四唑衍生物表现出抗炎和止痛活性。该化合物的结构允许其与生物受体相互作用,从而减少炎症和疼痛。这使其成为开发新型抗炎和止痛药物的潜在候选者 .
抗肿瘤应用
四唑类的给电子和吸电子性质使其适用于抗肿瘤应用。它们的平面结构有助于稳定静电排斥,这对癌症治疗中的受体-配体相互作用是有利的 .
抗糖尿病剂
四唑衍生物已显示出作为抗糖尿病剂的潜力。它们能够作为具有类似 pKa 值的羧酸的非经典生物等排体,使其可以被认为是设计新型抗糖尿病药物的候选者 .
抗惊厥特性
由于它们的化学结构,四唑衍生物也可以作为抗惊厥药。它们可以调节神经递质释放和受体反应,这对治疗癫痫和其他癫痫发作疾病至关重要 .
环氧合酶抑制剂
该化合物的四唑环可以充当环氧合酶抑制剂,这对管理关节炎和痛经等疾病至关重要。该应用基于该化合物干扰酶活性的能力 .
降压作用
最后,四唑衍生物以其降压作用而闻名。它们可用于通过阻断引起血管收缩的受体来控制高血压,从而降低血压水平 .
属性
IUPAC Name |
3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIFVLJJTQTTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)



